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Compound of Interest

Compound Name: Z-Ala-pro-pna

Cat. No.: B1359151 Get Quote

This guide provides a comprehensive overview of the Z-Ala-Pro-pNA chromogenic assay for

researchers, scientists, and drug development professionals. It details the assay's core

principles, experimental protocols, and applications in enzyme kinetics and inhibitor screening,

with a focus on prolyl endopeptidase.

Core Principles of the Z-Ala-Pro-pNA Assay
The Z-Ala-Pro-pNA (Nα-Carbobenzoxy-L-alanyl-L-proline p-nitroanilide) assay is a widely

used method for detecting and quantifying the activity of certain proteases, most notably prolyl

endopeptidase (PEP), also known as prolyl oligopeptidase (POP). The principle of the assay is

based on the enzymatic cleavage of the synthetic chromogenic substrate, Z-Ala-Pro-pNA.

The substrate consists of a dipeptide (Ala-Pro) linked to a p-nitroaniline (pNA) molecule. The N-

terminus of the alanine is protected by a carbobenzoxy (Z) group. In the intact substrate, the

pNA moiety is colorless. Upon enzymatic cleavage of the peptide bond between proline and p-

nitroaniline, the yellow chromogen p-nitroaniline is released. The rate of pNA release is directly

proportional to the enzyme activity and can be quantified by measuring the increase in

absorbance at approximately 410 nm.

Quantitative Data: Enzyme Kinetics
The Z-Ala-Pro-pNA assay is frequently employed to determine the kinetic parameters of prolyl

endopeptidase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
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These parameters provide valuable insights into the enzyme's affinity for the substrate and its

catalytic efficiency.

Substrate
Enzyme
Source

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Z-Ala-Pro-

pNA

Pyrococcus

furiosus
150 4.1 2.7 x 10⁴ [1]

Z-Gly-Pro-

pNA

Pyrococcus

furiosus
500 4.5 0.9 x 10⁴ [1]

Z-Gly-Pro-

MCA

Flavobacteriu

m sp.
25 - - [2]

Z-Gly-Pro-

2NNap

Flavobacteriu

m sp.
140 - - [2]

Note: The kinetic parameters can vary depending on the enzyme source and experimental

conditions such as pH, temperature, and buffer composition. The data from Pyrococcus

furiosus was obtained at 85°C and pH 8.0.

Experimental Protocols
This section provides a detailed methodology for performing the Z-Ala-Pro-pNA chromogenic

assay, adapted from protocols for similar substrates.

Reagents and Buffers
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA.

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Ala-Pro-pNA in dimethyl

sulfoxide (DMSO). Store at -20°C.

Enzyme Solution: Purified or partially purified prolyl endopeptidase, diluted in assay buffer to

the desired concentration.

Stopping Reagent (Optional): 1 M Acetic Acid.
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Assay Procedure
Prepare the reaction mixture: In a 96-well microplate, add the following components in the

specified order:

Assay Buffer

Enzyme solution

Substrate solution (to initiate the reaction) The final reaction volume is typically 100-200

µL. A typical final substrate concentration is 100-200 µM.

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for

mammalian enzymes).

Measurement: Measure the absorbance at 410 nm at regular intervals (e.g., every minute for

10-30 minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus

time curve.

Convert the rate of absorbance change to the rate of product formation using the Beer-

Lambert law (ε of p-nitroaniline = 8,800 M⁻¹cm⁻¹ at 410 nm).

Protocol for Inhibitor Screening
Prepare the inhibitor solutions: Dissolve the test compounds in DMSO to prepare stock

solutions.

Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the

inhibitor in the assay buffer for a specified period (e.g., 15-30 minutes) at the assay

temperature.

Initiate the reaction: Add the Z-Ala-Pro-pNA substrate to start the reaction.
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Measure and analyze: Monitor the absorbance at 410 nm as described above. Calculate the

percentage of inhibition for each inhibitor concentration and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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